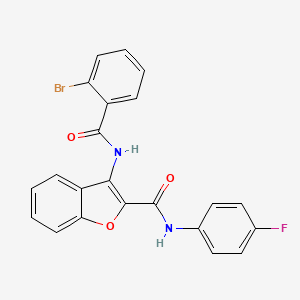

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Amido Group: The amido group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents.

Bromination and Fluorination: The bromine and fluorine atoms can be introduced through halogenation reactions using brominating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the benzofuran ring or the amido group.

Reduction: Reduction reactions could target the carbonyl group in the amide, leading to the formation of amines.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit neuroprotective properties. For example, related compounds have shown efficacy in protecting against NMDA-induced excitotoxicity, a common pathway in neurodegenerative diseases. This suggests that 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide may also provide similar protective effects, potentially making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

2. Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for neuroprotection and may help reduce cell damage caused by free radicals . The compound's structure allows it to interact with various molecular targets, enhancing its potential as an antioxidant agent.

3. Antitumor Activity

Studies have demonstrated that benzofuran derivatives can inhibit the proliferation of tumor cells. The mechanism involves competing with ATP-binding sites on kinases, leading to reduced signaling through pathways that promote cell growth and survival. This property positions this compound as a potential therapeutic agent in cancer treatment .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotective Activity Study : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects using primary cultured rat cortical neuronal cells. Among them, compounds exhibiting significant protection against NMDA-induced excitotoxicity were identified, suggesting the potential of similar structures for neuroprotection .

- Antioxidant Evaluation : In vitro assays demonstrated that certain benzofuran derivatives could effectively scavenge free radicals and reduce oxidative stress markers in neuronal cells. This reinforces the idea that this compound could be beneficial in oxidative stress-related diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

- 3-(2-bromobenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Biologische Aktivität

Introduction

The compound 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a derivative of benzofuran that has garnered attention due to its potential biological activities, particularly in neuroprotection and antioxidant effects. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{17}H_{14}BrF N_{2}O_{3}

- Molecular Weight : 395.20 g/mol

- IUPAC Name : this compound

This compound features a benzofuran backbone, which is known for its diverse biological activities, including antioxidant and neuroprotective properties.

Biological Activity

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including the compound . A study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. Among these, compounds with specific substitutions exhibited significant protective effects, suggesting that structural modifications can enhance neuroprotection .

Key Findings:

- Compound Efficacy : In vitro tests indicated that certain derivatives demonstrated protection against neuronal damage at concentrations as low as 30 μM.

- Mechanism of Action : The neuroprotective mechanism appears to involve the inhibition of excitotoxic pathways and reactive oxygen species (ROS) scavenging.

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is another critical aspect of their biological activity. The ability to scavenge free radicals and inhibit lipid peroxidation is essential for protecting neuronal cells from oxidative stress.

Experimental Results:

- Compounds were tested using the DPPH radical scavenging assay, where several derivatives showed significant antioxidant activity, comparable to established antioxidants .

- The structure-activity relationship (SAR) analysis revealed that specific functional groups enhance the antioxidant properties of these compounds.

Case Studies

- Neuroprotection Against Excitotoxicity

- Imaging Probes for Neurodegenerative Diseases

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Efficacy Level |

|---|---|---|

| Neuroprotection | Inhibition of NMDA receptor-mediated excitotoxicity | Significant at 30 μM |

| Antioxidant Activity | Scavenging free radicals and inhibiting lipid peroxidation | Comparable to known antioxidants |

| Imaging for Prion Diseases | Binding to prion aggregates | High affinity (Kd = 22.6 - 47.7 nM) |

The compound This compound exhibits promising biological activities, particularly in neuroprotection and antioxidant defense mechanisms. Its structural characteristics play a crucial role in determining its efficacy against excitotoxicity and oxidative stress. Further research is warranted to explore its therapeutic potential in treating neurodegenerative diseases and other conditions associated with oxidative damage.

Eigenschaften

IUPAC Name |

3-[(2-bromobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrFN2O3/c23-17-7-3-1-5-15(17)21(27)26-19-16-6-2-4-8-18(16)29-20(19)22(28)25-14-11-9-13(24)10-12-14/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHMYUCPTQLVDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.